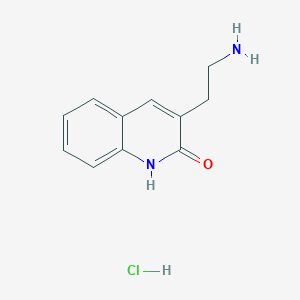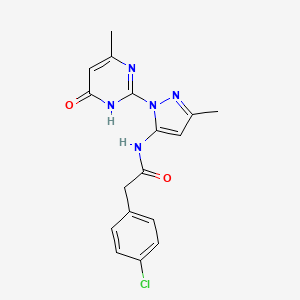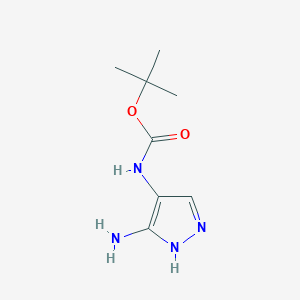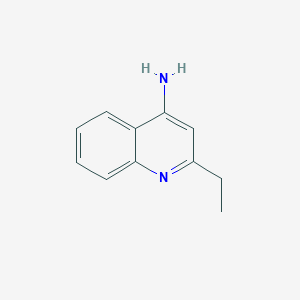
3-Amino-4-(cyclopropylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(cyclopropylamino)benzamide is a versatile chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is primarily used in research and development due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(cyclopropylamino)benzamide typically involves the reaction of 3-nitro-4-(cyclopropylamino)benzamide with reducing agents to convert the nitro group to an amino group . This process can be carried out under various conditions, including the use of hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and efficiency . These methods often utilize microreactor systems to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
3-Amino-4-(cyclopropylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Amino-4-(cyclopropylamino)benzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Amino-4-(cyclopropylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often complex and depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-4-methylbenzamide: Similar in structure but with a methyl group instead of a cyclopropyl group.
4-Amino-3-nitrobenzamide: Contains a nitro group instead of an amino group.
N-(3-Amino-4-methylphenyl)benzamide: Another similar compound with a methyl group substitution.
Uniqueness
3-Amino-4-(cyclopropylamino)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
特性
IUPAC Name |
3-amino-4-(cyclopropylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXTDXLNHRLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)




![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)

![methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2376306.png)
